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PatMaN Technical Support Center

Welcome to the technical support center for PatMaN (Pattern Matching in Nucleotide
databases). This guide is designed for researchers, scientists, and drug development
professionals to provide best practices for efficient PatMaN utilization. Here you will find
troubleshooting guides and frequently asked questions (FAQs) to address specific issues you
might encounter during your experiments.

Frequently Asked Questions (FAQSs)

Q1: What is PatMaN and what is its primary application?

Al: PatMaN is a command-line tool designed for rapidly searching for many short nucleotide
sequences within large databases, such as a genome.[1][2][3] It is particularly useful for tasks
like mapping microarray probes, identifying potential binding sites for transcription factors or
miRNAs, and finding all occurrences of a short sequence motif while allowing for a specified
number of mismatches and gaps.[1][4]

Q2: How does PatMaN handle mismatches and gaps in sequence alignment?

A2: PatMaN allows users to specify the maximum number of allowed gaps and the total
number of edits (mismatches + gaps) for a match to be reported. This feature enables the
identification of sequences that are similar but not identical to the query sequence, which is
crucial for many biological applications.

Q3: What input file formats does PatMaN accept?
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A3: PatMaN reads sequences in the FastA format. Your query sequences (the short patterns
you are searching for) and the target database (the large sequence you are searching within)
should both be in this format.

Q4: My PatMaN search is running very slowly. What can | do to improve performance?

A4: The search time for PatMaN increases exponentially with the number of allowed edits
(mismatches and gaps). If your search is slow, consider the following:

» Reduce the number of allowed edits: Be as stringent as possible with the number of
mismatches and gaps. A small increase can significantly impact performance.

o Optimize your query set: If searching for a large number of patterns, consider breaking them
into smaller batches.

o Use a smaller target database: If possible, restrict your search to a specific chromosome or
region of interest rather than the entire genome.

Q5: Can PatMaN be used with protein sequences?

A5: No, PatMaN is specifically designed for nucleotide sequences.

Troubleshooting Guide

Problem 1: PatMaN reports "Cannot open file" error.

» Cause: The most common reason for this error is an incorrect file path for either the query
file or the target database file.

e Solution:
o Verify that the file names are spelled correctly.
o Ensure that you are providing the correct relative or absolute path to the files.
o Check the file permissions to make sure you have read access to the files.

Problem 2: The search completes, but the output file is empty.
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o Cause: This usually means that no matches were found within the specified parameters.

e Solution:

o Loosen the search criteria: Try increasing the number of allowed mismatches or gaps.

Your initial criteria may have been too strict.

o Check your input sequences: Ensure your query and target sequences are in the correct
FastA format and that there are no formatting errors.

o Verify sequence orientation: Consider searching the reverse complement of your query
seqguences as well, as biological motifs can occur on either strand.

Problem 3: The search is taking an unexpectedly long time to complete.

o Cause: As mentioned in the FAQ, the number of allowed edits is the most significant factor

affecting performance.
e Solution:

o Re-evaluate the number of allowed edits: Is it biologically plausible to have a high number
of mismatches or gaps for your specific application? Try reducing this number.

o Monitor system resources: Use system monitoring tools (like top in Linux) to check if your
system is running out of memory. Large databases can be memory-intensive.

o Consult the documentation: Refer to the PatMaN documentation for any specific
performance-tuning parameters that may be available.

Experimental Protocol: Identifying Potential Off-
Target Sites for a microRNA

This protocol outlines the steps to identify potential off-target binding sites for a known
microRNA (miRNA) in a reference genome using PatMaN.

Objective: To find all sequences in the human genome (hg38) that are similar to the mature
MIRNA sequence, allowing for a limited number of mismatches.
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Methodology:
o Prepare the Query Sequence File:
o Create a FastA file named mirna_query.fa.

o Inside this file, add the mature miRNA sequence. For this example, we will use a
hypothetical miRNA with the sequence UAAUACGCCUACCAUAGGUAG. In DNA format,
this is TAATACGCCTACCATAGGTAG.

o The file content should look like this:
o Prepare the Target Database File:

o Download the desired chromosome sequence from a genomic database (e.g., UCSC,
Ensembl). For this example, we will use human chromosome 22 (chr22.fa).

o Ensure the file is in FastA format.

o Execute the PatMaN Search:

[¢]

Open a command-line terminal.

o Navigate to the directory containing your query and target files, and the PatMaN
executable.

o Run the following command:
o Parameter Breakdown:
» -D chr22.fa: Specifies the target database file.
» -P mirna_query.fa: Specifies the query pattern file.
» -G 0: Sets the maximum number of allowed gaps to O.

» -E 1: Sets the maximum total number of edits (mismatches + gaps) to 1. In this case, it
allows for 1 mismatch since gaps are set to 0.
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= > output_matches.txt: Redirects the output to a text file.

e Analyze the Results:

o The output_matches.txt file will contain a list of all sequences in chromosome 22 that
match the query miRNA with at most one mismatch.

o Each line in the output will typically provide the sequence identifier, match coordinates,
and the number of edits.

Quantitative Data Summary

The following table summarizes a hypothetical output from the PatMaN search described in the
experimental protocol.

Target )
Start End Mismatch
Query ID Chromos . . Strand Gaps
Position Position es
ome
hsa-miR-
chr22 16234567 16234587 + 0 0
XYZ
hsa-miR-
chr22 23456789 23456809 - 1 0
XYZ
hsa-miR-
chr22 31987654 31987674 + 1 0
XYZ
hsa-miR-
chr22 45678901 45678921 + 1 0
XYZ
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Step 1: Data Preparation
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Caption: Experimental workflow for identifying miRNA off-target sites using PatMaN.
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Caption: Relationship between PatMaN parameters and search performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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